molecular formula C11H14ClNO B1594184 N-(2-Chlorophenyl)pivalamide CAS No. 62662-74-2

N-(2-Chlorophenyl)pivalamide

Cat. No. B1594184
CAS RN: 62662-74-2
M. Wt: 211.69 g/mol
InChI Key: XJDANTDMTCZGNQ-UHFFFAOYSA-N
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Description

“N-(2-Chlorophenyl)pivalamide” is a chemical compound . It is the amide of pivalic acid . The compound is also known as “N-Pivalamide” and is a functional group having the chemical formula: t Bu-CO-NH-R .


Synthesis Analysis

The synthesis of “N-(2-Chlorophenyl)pivalamide” involves a series of steps. In one research, a new and efficient protocol has been developed for the synthesis of a similar compound, ketamine, by using a hydroxy ketone intermediate . The synthesis of this drug has been done in five steps . Another study screened twelve newly synthesised N - (substituted phenyl)-2-chloroacetamides for antimicrobial potential . The reaction comprises a heterogeneous lithiation step catalyzed by the solvent, fluoroacetylation with ethyl-trifluoroacetate (TFAEt), and hydrolysis .


Molecular Structure Analysis

The molecular structure of “N-(2-Chlorophenyl)pivalamide” has been studied . The compound crystallizes in the monoclinic crystal system with noncentrosymmetric space group of P2 1 .


Chemical Reactions Analysis

The chemical reactions involving “N-(2-Chlorophenyl)pivalamide” have been studied. For instance, the lithiation-fluoroacetylation of a similar compound, N-(4-chlorophenyl)-pivalamide (NCP), is a key step in the synthesis of a potent inhibitor of the HIV type 1 reverse transcriptase .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-Chlorophenyl)pivalamide” can be found in databases like PubChem .

Scientific Research Applications

Synthesis and Reaction Monitoring

  • N-(4-chlorophenyl)-pivalamide (a close analogue of N-(2-Chlorophenyl)pivalamide) is used in the synthesis of HIV type 1 reverse transcriptase inhibitors. A study examined the lithiation-fluoroacetylation process involved in its synthesis, utilizing in situ monitoring methods like reaction calorimetry and spectroscopy for optimization (Godany, Neuhold, & Hungerbühler, 2011).

Molecular Structure and Biological Evaluation

  • A compound similar to N-(2-Chlorophenyl)pivalamide, N-((4-acetylphenyl)carbamothioyl)pivalamide, was synthesized and its structure determined through spectroscopic methods. Its biological activity was assessed against various enzymes, showing significant enzyme inhibition properties. This highlights the potential of related compounds in medicinal chemistry (Saeed et al., 2022).

Applications in Cystic Fibrosis Therapy

  • N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide is explored for its role in cystic fibrosis therapy. Its structural modifications have shown to significantly affect its activity in correcting the cellular processing of cystic fibrosis protein (Yu et al., 2008).

Photocatalytic Applications

  • N-(4-mercaptophenyl)pivalamide, another related compound, is utilized in photocatalysis for the defluoroalkylation of trifluoroacetates with alkenes. This demonstrates its potential in synthetic chemistry applications (Liu, Shen, & Shang, 2022).

Catalysis in Organic Synthesis

  • The role of the N-pivaloyl group in facilitating hydrocupration in copper-catalyzed hydroamination of γ-substituted allylic pivalamides demonstrates the importance of N-(2-Chlorophenyl)pivalamide and related compounds in the synthesis of chiral vicinal diamines (Ichikawa, Dai, & Buchwald, 2019).

Spectroscopic Properties

  • The BF2 complexes of N-(5-phenyl-2-pyrazinyl)pivalamide and its derivatives exhibit fluorescence in solution and solid state, providing insights into the development of new fluorescent materials (Hachiya et al., 2016).

Rhodium-Catalyzed Reactions

  • N-pivaloyloxy benzamides, closely related to N-(2-Chlorophenyl)pivalamide, are used in Rh(III)-catalyzed direct C-H amination with N-chloroamines. This showcases the compound's versatility in catalytic organic reactions (Grohmann, Wang, & Glorius, 2012).

Safety And Hazards

The safety data sheet for “N-(2-Chlorophenyl)pivalamide” provides information about its hazards .

Future Directions

The crystals of “N-(2-Chlorophenyl)pivalamide” are appropriate for nonlinear optical (NLO) and electro-optic appliances . This suggests potential future applications in these areas.

properties

IUPAC Name

N-(2-chlorophenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDANTDMTCZGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211724
Record name Propanamide, N-(2-chlorophenyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chlorophenyl)pivalamide

CAS RN

62662-74-2
Record name Propanamide, N-(2-chlorophenyl)-2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062662742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, N-(2-chlorophenyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62662-74-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-chloroaniline 46 (200 mL, 1.9 mol) in MTBE (950 mL) in an ice-water bath was added 25 wt % NaOH (480 g, 3 mol). Trimethylacetyl chloride (248.5 mL, 2.02 mol) was then added dropwise and the reaction was stirred overnight at rt. The organic layer was separated, washed with brine (1.0 L) and water (1.0 L), dried over sodium sulfate, and concentrated in vacuo to give 47 (390 g, 97%) as a white solid.
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Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
K Smith, MB Alshammari, GA El-Hiti - Synthesis, 2018 - thieme-connect.com
Ureas, pivalamides, and carbamates are widely used as directing metalation groups (DMGs) due to their good directing ability, low cost, ease of access, and ease of removal. Lithiation …
Number of citations: 5 www.thieme-connect.com
Y Zhu, J Huang, X Yang - Chinese Journal of Organic Chemistry, 2019 - sioc-journal.cn
A mild method for palladium-catalyzed halogenation of acetanilide with N-chloro-N-fluorobenzenesulfonylamide (CFBSA) as a chlorinating reagent, oxidant, and novel promoting …
Number of citations: 3 sioc-journal.cn
JER Sadig, R Foster, F Wakenhut… - The Journal of Organic …, 2012 - ACS Publications
N-(o-Halophenyl)imidoyl chlorides and the corresponding imidates are easily prepared and can be utilized as complementary precursors for the synthesis of important heterocycles. …
Number of citations: 105 pubs.acs.org
SC Fosu, CM Hambira, AD Chen, JR Fuchs, DA Nagib - Chem, 2019 - cell.com
A strategy for C–H functionalization of arenes and heteroarenes has been developed to allow site-selective incorporation of various anions, including Cl, Br, OMs, OTs, and OTf. This …
Number of citations: 82 www.cell.com
C Mei, M Zhao, W Lu - The Journal of Organic Chemistry, 2021 - ACS Publications
The unsymmetrical biaryls (Ar 1 –Ar 2 ) produced by the catalytic cross-couplings of aryl halides (Ar 1 –halo) with aryl metallics (Ar 2 –M) in the loading ratio of 1:1 are popular in …
Number of citations: 6 pubs.acs.org
N Borduas - 2012 - search.proquest.com
To address the issue of unnecessary functional group transformations in synthesis, the direct functionalization of carbon-hydrogen (C–H) bonds presents itself as an efficient and atom …
Number of citations: 2 search.proquest.com
H Liu, Q Sha - Letters in Organic Chemistry, 2022 - ingentaconnect.com
A new ortho-chlorination system consisting of zinc(II) and hypervalent iodine(III) reagent was developed for ortho-chlorination of amides, and the desired products were obtained in …
Number of citations: 2 www.ingentaconnect.com
X Zhang, X Yu, X Feng, Y Yamamoto… - Chemistry–An Asian …, 2016 - Wiley Online Library
An efficient method was developed for the synthesis of highly substituted naphthalenes through rhodium‐catalyzed oxidative benzannulation of N‐pivaloylanilines with internal alkynes. …
Number of citations: 8 onlinelibrary.wiley.com
H Afaridoun - Synthesis, 2020 - thieme-connect.com
ortho-C–H bond halogenation of anilides and N-aryl carbamates using easily available N-halosuccinimides (NXS) as the active halogenation reagent in the presence of nickel or silver …
Number of citations: 0 www.thieme-connect.com
N Borduas - 2012 - collectionscanada.gc.ca
To address the issue of unnecessary functional group transformations in synthesis, the direct functionalization of carbon-hydrogen (C–H) bonds presents itself as an efficient and atom …
Number of citations: 1 www.collectionscanada.gc.ca

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